molecular formula C13H9Cl2N3O3S B2536529 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1170033-98-3

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2536529
CAS RN: 1170033-98-3
M. Wt: 358.19
InChI Key: KQNYOCODAWSIRE-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, and a carboxamide . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the thiophene could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could impact its solubility .

Scientific Research Applications

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Specifically, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum, with inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds did not show significant activity against the tested microbes .

Antioxidant Activity

The same compound demonstrated potent antioxidant activity. Compound (2a) and (2e) exhibited antioxidant percentages of 95.2% and 96.3%, respectively. These values are considered excellent compared to the control (ascorbic acid) and other synthesized compounds .

Molecular Docking Study

To explore its potential as a drug candidate, molecular docking studies were conducted. The compound showed good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51). Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies .

Biologically Active Pyrazole-Carbothioamide Derivatives

This compound belongs to a class of heterocyclic compounds known for their diverse biological properties. Pyrazole-carbothioamides have shown anti-inflammatory, analgesic, and cytotoxic effects against human tumor cell lines. They also exhibit antimicrobial activities .

Thiazole Derivatives

In addition to the pyrazole moiety, thiazole derivatives (2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles) were synthesized. These compounds may have unique applications in various fields .

Structural Modifications for Drug Development

The molecular docking study provides insights into potential structural improvements for drug development based on this compound. Understanding its interactions with CYP51 can guide further research .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3S/c1-5-3-7(6(2)20-5)11(19)16-13-18-17-12(21-13)8-4-9(14)22-10(8)15/h3-4H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNYOCODAWSIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

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